
2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine typically involves the reaction of benzyl chloride with pyrrolidine under basic conditions to form benzyl pyrrolidine. This intermediate is then reacted with pyrrolidine-2-carboxylic acid chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as amines or thiols replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new nucleophilic groups replacing the benzyl group.
Applications De Recherche Scientifique
2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. This compound may also influence signaling pathways by altering the function of key proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
Proline: An amino acid with a pyrrolidine ring structure.
Pyrrolidine-2,5-dione: A derivative with additional carbonyl groups.
Uniqueness
2-Benzyl-1-(pyrrolidine-2-carbonyl)pyrrolidine is unique due to the presence of both a benzyl group and a pyrrolidine-2-carbonyl group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H22N2O |
|---|---|
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
(2-benzylpyrrolidin-1-yl)-pyrrolidin-2-ylmethanone |
InChI |
InChI=1S/C16H22N2O/c19-16(15-9-4-10-17-15)18-11-5-8-14(18)12-13-6-2-1-3-7-13/h1-3,6-7,14-15,17H,4-5,8-12H2 |
Clé InChI |
XEWUIEICOPIFNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NC1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



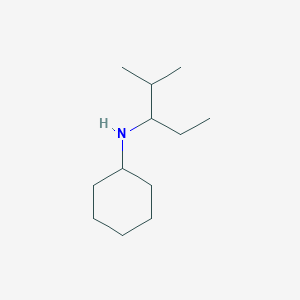

![Ethyl 2-amino-6-fluorofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13234408.png)

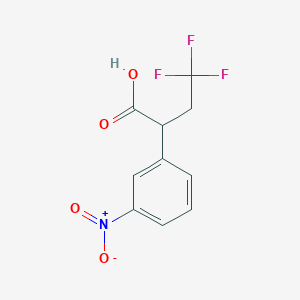
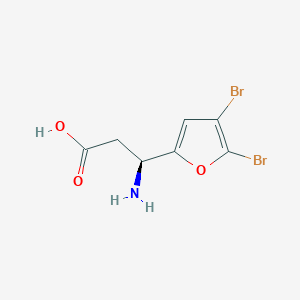
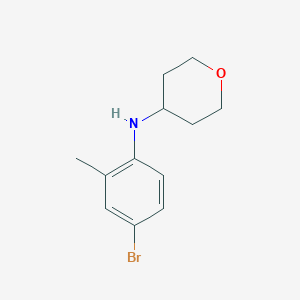
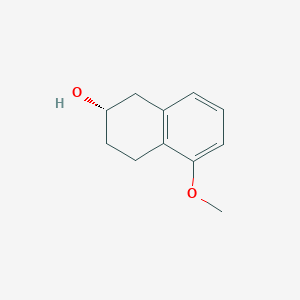
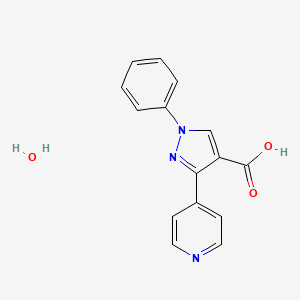

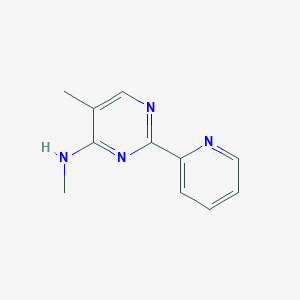
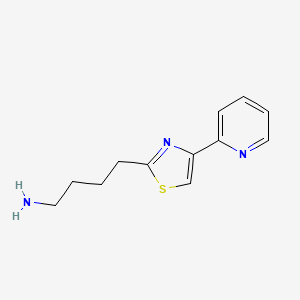
![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)
